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molecular formula C16H13BrClNO4 B8777956 Methyl 5-bromo-2-(2-(4-chlorophenoxy)acetamido)benzoate

Methyl 5-bromo-2-(2-(4-chlorophenoxy)acetamido)benzoate

Cat. No. B8777956
M. Wt: 398.6 g/mol
InChI Key: RZADTIIODCBPKY-UHFFFAOYSA-N
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Patent
US09328095B2

Procedure details

To a solution of methyl 2-amino-5-bromobenzoate (3.03 mL, 17.4 mmol) in THF (28 mL) was added 2-(4-chlorophenoxy)acetyl chloride (3.92 g, 19.1 mmol) to form a suspension. An additional 30 mL of dichloromethane was added. The reaction was then cooled to 0° C. and triethylamine (5.32 mL, 38.3 mmol) was added dropwise. The cold bath was removed and the reaction was stirred at room temperature for 2 hours. Analysis showed the reaction to be incomplete, so additional 2-(4-chlorophenoxy)acetyl chloride (0.5 mL, 3.22 mmol) was added and reaction solution was stirred for 1 hour then transferred to a reparatory funnel with dichloromethane dilution. The organic phase was washed with water and saturated aqueous NH4Cl solution, then dried (MgSO4), filtered, and concentrated to yield the title compound.
Quantity
3.03 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:13][C:14]1[CH:24]=[CH:23][C:17]([O:18][CH2:19][C:20](Cl)=[O:21])=[CH:16][CH:15]=1.ClCCl.C(N(CC)CC)C>C1COCC1>[Br:12][C:9]1[CH:10]=[CH:11][C:2]([NH:1][C:20](=[O:21])[CH2:19][O:18][C:17]2[CH:23]=[CH:24][C:14]([Cl:13])=[CH:15][CH:16]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
3.03 mL
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Br
Name
Quantity
3.92 g
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)Cl)C=C1
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
5.32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a suspension
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
reaction solution
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with water and saturated aqueous NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)NC(COC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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